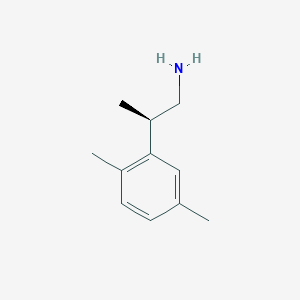

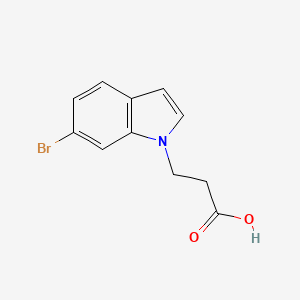

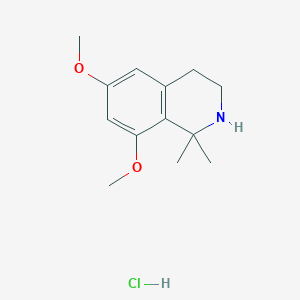

3-(6-bromo-1H-indol-1-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Indole Synthesis and Applications

Indoles, including 3-(6-bromo-1H-indol-1-yl)propanoic acid, are crucial for synthesizing various natural products and pharmaceuticals. The review by Taber and Tirunahari (2011) outlines the classification of all indole syntheses, highlighting the importance of these compounds in developing new organic synthesis methods. Their framework categorizes indole synthesis strategies, which are essential for creating diverse indole derivatives used in medical and biological research (Taber & Tirunahari, 2011).

Biotechnological and Biochemical Applications

Indoles and their derivatives play significant roles in biotechnological and biochemical applications. For instance, studies on biomass-derived levulinic acid and its role in drug synthesis demonstrate the versatility of indole derivatives in synthesizing value-added chemicals and pharmaceuticals. These compounds are highlighted for their potential in cancer treatment, medical materials, and various medical fields, showcasing the flexibility and uniqueness of indole derivatives in drug synthesis due to their functional groups (Zhang et al., 2021).

Environmental and Microbial Interactions

Indole derivatives also have implications in environmental science and microbiology. The study on the catabolism of indole-3-acetic acid by bacteria, for example, discusses the pathways and gene clusters involved in the degradation of indole compounds by microbial organisms. This research sheds light on the ecological roles of indoles and their interactions with various organisms, including their potential applications in bioremediation and understanding microbial metabolism (Laird, Flores, & Leveau, 2020).

Health and Disease Research

Indole derivatives such as indole-3-carbinol and its major derivatives have been studied for their pharmacokinetics and roles in health, especially in hepatic protection. These studies demonstrate the protective effects of indoles against chronic liver injuries and their mechanisms of action, including anti-inflammatory, antioxidant, and immunomodulatory effects, which are crucial for understanding the potential therapeutic applications of indole derivatives in liver diseases (Wang et al., 2016).

Mécanisme D'action

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Indole derivatives have been associated with a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propriétés

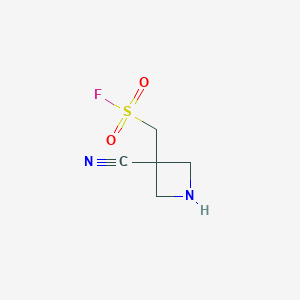

IUPAC Name |

3-(6-bromoindol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c12-9-2-1-8-3-5-13(10(8)7-9)6-4-11(14)15/h1-3,5,7H,4,6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTYUOXPAYRYJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2CCC(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B2534802.png)

![1-(4-fluorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride](/img/structure/B2534808.png)

![1-(4-Methoxyphenyl)-2-methyl-3-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B2534812.png)

![1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfonyl]-1H-pyrazol-5-yl 5-bromo-2-furoate](/img/structure/B2534820.png)

![3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane] hydrochloride](/img/structure/B2534822.png)